molecular formula C15H13BrN2O3 B5424020 2-(4-{[(4-BROMOANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

2-(4-{[(4-BROMOANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

Cat. No.: B5424020
M. Wt: 349.18 g/mol
InChI Key: WTDUYDWTJAAWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(4-BROMOANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is an organic compound that features a brominated aniline group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-BROMOANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves the reaction of 4-bromoaniline with a suitable acylating agent to form the intermediate 4-bromoacetanilide. This intermediate is then coupled with a phenylacetic acid derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-BROMOANILINO)CARBONYL]AMINO}PHENYL)ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

2-(4-{[(4-BROMOANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-BROMOANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The brominated aniline group can interact with biological receptors, enzymes, or other macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(4-BROMOANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-[(4-bromophenyl)carbamoylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c16-11-3-7-13(8-4-11)18-15(21)17-12-5-1-10(2-6-12)9-14(19)20/h1-8H,9H2,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDUYDWTJAAWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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